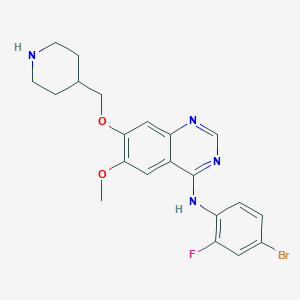
去甲基凡德他尼
概述
描述
N-Desmethyl vandetanib is a novel small molecule inhibitor of the vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR). It has been studied extensively in preclinical and clinical studies for its potential to inhibit tumor growth and angiogenesis. Vandetanib has been used in combination with other agents, such as chemotherapy and radiotherapy, to treat various types of cancer. Vandetanib has been approved in the United States, Europe, and Japan for the treatment of advanced medullary thyroid cancer (MTC).
科学研究应用
代谢途径和酶活性
- 去甲基凡德他尼是凡德他尼的主要代谢物,主要通过人肝脏中的细胞色素 P450 3A4 和含黄素单加氧酶 (FMO) 的作用形成。该途径表明 CYP3A4 和 FMO 在凡德他尼代谢为去甲基凡德他尼中起着重要作用,突出了这些酶在药物代谢和潜在药物相互作用中的重要性 (Indra 等,2019).
在癌症治疗中的应用
- 凡德他尼及其代谢物去甲基凡德他尼在与培美曲塞等其他治疗剂联合使用时,已显示出治疗非小细胞肺癌 (NSCLC) 的疗效。已经观察到这种组合对已治疗过的晚期 NSCLC 患者显示出临床益处,尽管未达到无进展生存期 (PFS) 延长的统计学显着终点 (de Boer 等,2009).
- 在髓样甲状腺癌 (MTC) 的背景下,凡德他尼已显示出显着的抗肿瘤活性,其每日一次的口服给药具有可接受的安全概况。这意味着其代谢物(包括去甲基凡德他尼)在治疗晚期遗传性 MTC 中具有潜在的疗效 (Robinson 等,2010).
特定患者人群的药代动力学
- 研究了凡德他尼的药代动力学,这也与它的代谢物(包括去甲基凡德他尼)有关,研究对象是肾或肝功能受损的患者。据观察,肾功能受损的患者中凡德他尼的暴露增加。这一发现对于考虑对肾功能水平不同的患者进行剂量调整非常重要 (Weil 等,2010).
作用机制
Target of Action
N-Desmethyl Vandetanib, a metabolite of Vandetanib, primarily targets the tyrosine kinases of the VEGFR (vascular endothelial growth factor receptor), EGFR (epidermal growth factor receptor), and RET (REarranged during Transfection) families . These receptors play crucial roles in tumor angiogenesis and cell proliferation .
Mode of Action
N-Desmethyl Vandetanib acts as a potent and selective inhibitor of its target tyrosine kinases . By inhibiting these kinases, it blocks intracellular signaling, angiogenesis, and cellular proliferation .
Biochemical Pathways
The inhibition of VEGFR, EGFR, and RET tyrosine kinases disrupts the VEGFR- and EGFR-dependent signaling pathways, which are clinically validated pathways in cancer, including non-small-cell lung cancer . RET activity is particularly important in some types of thyroid cancer .
Pharmacokinetics
N-Desmethyl Vandetanib is primarily produced by the CYP3A4 enzyme and is detected in plasma, urine, and feces . It has a slow absorption rate with a time to peak of 6 hours . The elimination half-life is approximately 19 days , indicating a slow elimination process.
Result of Action
The inhibition of the targeted tyrosine kinases by N-Desmethyl Vandetanib leads to a disruption in tumor angiogenesis and cell proliferation . This results in a significant clinical benefit, including an improvement in progression-free survival .
Action Environment
The action of N-Desmethyl Vandetanib can be influenced by various environmental factors. For instance, the presence of other drugs known to prolong the QT interval can increase the risk of QT prolongation, a known adverse event associated with Vandetanib . Additionally, Vandetanib’s bioavailability can be affected by the patient’s renal function, with increased exposure observed in subjects with moderate and severe renal impairment .
安全和危害
Vandetanib can prolong the QT interval, and it is contraindicated for use in patients with serious cardiac complications such as congenital long QT syndrome and uncompensated heart failure . The most common adverse events are rash, diarrhea, hypertension, fatigue, and asymptomatic QTc prolongation .
未来方向
Vandetanib has shown promise in the treatment of various cancers, including medullary thyroid cancer . Ongoing phase II and III clinical trials will better define the appropriate schedule, the optimal setting of evaluation, and the safety of long-term use of vandetanib . The electrophysiological mechanisms of Vandetanib-induced cardiotoxicity are also being studied .
生化分析
Biochemical Properties
N-Desmethyl Vandetanib interacts with various enzymes and proteins. It is primarily produced by the enzyme CYP3A4 . It also interacts with VEGFRs (KDR and Flt-1), EGFR, and basic fibroblast growth factor receptor, inhibiting their activity .
Cellular Effects
N-Desmethyl Vandetanib has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the activity of VEGFRs, EGFR, and basic fibroblast growth factor receptor . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of N-Desmethyl Vandetanib involves binding interactions with biomolecules and changes in gene expression. It binds to and inhibits the activity of VEGFRs, EGFR, and basic fibroblast growth factor receptor . This can lead to changes in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Desmethyl Vandetanib can change over time. It has been detected in plasma, urine, and feces, indicating its stability and degradation over time
Metabolic Pathways
N-Desmethyl Vandetanib is involved in metabolic pathways mediated by the enzyme CYP3A4 . It may also interact with other enzymes or cofactors and could potentially affect metabolic flux or metabolite levels.
Transport and Distribution
Given its detection in plasma, urine, and feces, it is likely that it is transported and distributed within the body .
属性
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-6-methoxy-7-(piperidin-4-ylmethoxy)quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrFN4O2/c1-28-19-9-15-18(10-20(19)29-11-13-4-6-24-7-5-13)25-12-26-21(15)27-17-3-2-14(22)8-16(17)23/h2-3,8-10,12-13,24H,4-7,11H2,1H3,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCPERSEGREUFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OCC4CCNCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrFN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50416177 | |
| Record name | N-(4-bromo-2-fluorophenyl)-6-methoxy-7-(piperidin-4-ylmethoxy)quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50416177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
338992-12-4 | |
| Record name | N-Desmethyl vandetanib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0338992124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-bromo-2-fluorophenyl)-6-methoxy-7-(piperidin-4-ylmethoxy)quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50416177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-DESMETHYL VANDETANIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4I43R5TNP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research mentions N-Desmethyl Vandetanib as a major metabolite of Vandetanib. How does the presence of this metabolite in liver tissue compare to Vandetanib itself after Vandetanib-eluting Radiopaque Beads (VERB) administration?
A1: The study found that both Vandetanib and its metabolite, N-Desmethyl Vandetanib, were present in the treated liver sections of swine 30 days after VERB administration. The levels of both compounds were above the in vitro IC50 for biological effectiveness []. This suggests that N-Desmethyl Vandetanib may also contribute to the therapeutic effect of VERB, although further research is needed to confirm its specific activity. At 90 days post-administration, both Vandetanib and N-Desmethyl Vandetanib were still detectable in the treated liver tissue, but near or below the limit of quantification in untreated sections []. This finding highlights the sustained release capability of VERB and the persistence of both Vandetanib and its metabolite in the targeted tissue.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


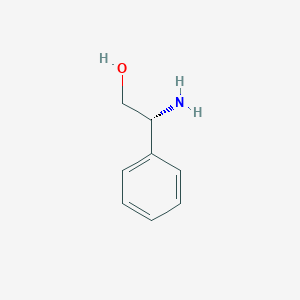
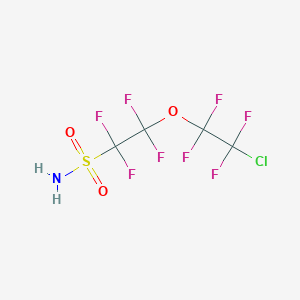


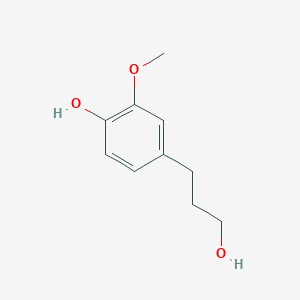
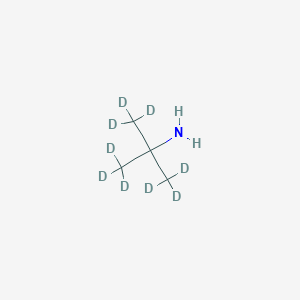
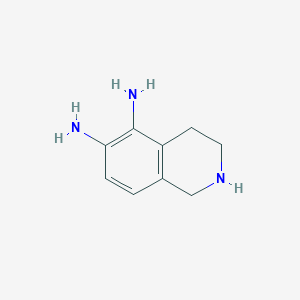



![(1R,2Z,6Z,10Z)-8-Hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione](/img/structure/B122124.png)
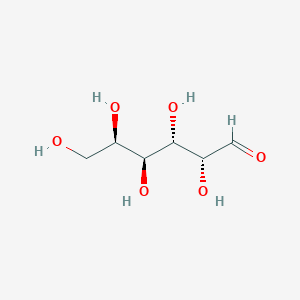
![1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-(4-fluorophenyl)-6-(1-methylethyl)-](/img/structure/B122129.png)